molecular formula C20H20ClF3N2O3S B15152854 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B15152854
M. Wt: 460.9 g/mol
InChI Key: YPUKNJIZHYNLGT-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a piperidinyl ethyl group attached to a benzenesulfonamide moiety. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the chloro-substituted phenyl ring: This step involves the chlorination of a suitable phenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the piperidinyl ethyl group: This step involves the reaction of the intermediate compound with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Formation of the benzenesulfonamide moiety: The final step involves the sulfonation of the intermediate compound using reagents like benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or trifluoromethyl groups are replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding sulfonic acids and amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a benzenesulfonamide moiety.

    2-chloro-5-(trifluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenyl ring and lacks the piperidinyl ethyl group.

    2-chloro-5-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of the piperidinyl ethyl and benzenesulfonamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-17-10-9-15(20(22,23)24)13-18(17)26(14-19(27)25-11-5-2-6-12-25)30(28,29)16-7-3-1-4-8-16/h1,3-4,7-10,13H,2,5-6,11-12,14H2

InChI Key

YPUKNJIZHYNLGT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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